4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione
Description
Systematic Nomenclature and Molecular Formula
4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione is a fluorinated diketone derivative characterized by its hybrid structure of a trifluoromethyl-substituted butanedione core and a 4-hydroxyphenyl aromatic moiety. Key identifiers include:
This compound is also referred to as 1,3-butanedione, 4,4,4-trifluoro-1-(4-hydroxyphenyl)- in alternative nomenclature systems.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for 4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione remains unavailable in the literature, its structural features suggest potential crystallization behavior. Key considerations include:
- Hydrogen Bonding : The 4-hydroxyphenyl group enables intermolecular O–H⋯O interactions, a critical factor for crystal packing. Similar phenolic derivatives exhibit planar structures due to π–π stacking between aromatic rings.
- Electronic Effects : The electron-withdrawing trifluoromethyl group (CF₃) at the C4 position polarizes the adjacent carbonyl groups (C=O), potentially influencing dipole interactions in the solid state.
- Conformational Flexibility : The butanedione backbone may adopt varying conformations depending on intramolecular hydrogen bonding between the hydroxyl group and keto oxygens.
For analogous compounds (e.g., 4,4,4-Trifluoro-1-phenyl-1,3-butanedione ), crystal structures often adopt monoclinic or triclinic space groups, with planar coordination geometries around the aromatic rings.
Spectroscopic Fingerprinting (FT-IR, NMR, MS)
The compound’s spectroscopic profile reflects its functional groups and aromaticity. Predicted spectral data, inferred from structural analogs and computational models, are summarized below.
FT-IR Spectral Features
| Functional Group | Absorption Band (cm⁻¹) | Intensity |
|---|---|---|
| O–H (phenolic) | 3200–3500 | Broad, strong |
| C=O (ketone) | 1700–1750 | Strong, sharp |
| C–F (CF₃) | 1200–1300 | Multiple peaks |
| C–C (aromatic ring) | 1500–1600 | Medium |
| C–H (aromatic) | 3000–3100 | Sharp |
Note: Experimental FT-IR data for this compound are not publicly reported, but these values align with typical diketone and trifluoromethyl derivatives.
NMR Spectral Features
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.2–7.8 | Multiplet | Aromatic protons (C₆H₄OH) |
| ¹H | 4.8–5.2 | Singlet | –CH₂– (butanedione backbone) |
| ¹⁹F | -60 to -65 | Singlet | CF₃ group |
| ¹³C | 200–210 | Singlet | Carbonyl carbons (C=O) |
| ¹³C | 120–130 | Quartet | CF₃ carbons |
Mass Spectrometry (MS)
| Fragment Ion | m/z | Relative Abundance (%) | Structure |
|---|---|---|---|
| [M]⁺ | 232 | 100 | Molecular ion (C₁₀H₇F₃O₃⁺) |
| [M – CF₃]⁺ | 163 | 15 | Loss of CF₃ group (C₇H₇O₃⁺) |
| [M – C₆H₄O]⁺ | 86 | 5 | Phenolic moiety fragmentation |
Computational Chemistry: Molecular Orbital Analysis and Electron Density Mapping
Quantum mechanical calculations (e.g., DFT) provide insights into the compound’s electronic structure:
- Electron Density Distribution :
- Electron-rich regions : The aromatic ring (C₆H₄OH) and oxygen atoms in the hydroxyl and carbonyl groups.
- Electron-deficient regions : The CF₃ group and carbonyl carbons due to inductive electron withdrawal.
- Molecular Orbitals :
- HOMO (Highest Occupied Molecular Orbital) : Localized on the aromatic ring, facilitating electrophilic substitution.
- LUMO (Lowest Unoccupied Molecular Orbital) : Positioned on the CF₃-substituted carbonyl groups, enabling nucleophilic attack.
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -8.0 to -9.0 eV (predicted) | Determines reactivity toward electrophiles |
| LUMO Energy | 0.5 to 1.0 eV (predicted) | Governs susceptibility to nucleophilic attack |
Predictions derived from analogous trifluoromethyl-substituted diketones.
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(16)5-8(15)6-1-3-7(14)4-2-6/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIXPTDNSYQRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377946 | |
| Record name | 4,4,4-trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57965-22-7 | |
| Record name | 4,4,4-Trifluoro-1-(4-hydroxyphenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57965-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Protection of the Hydroxyl Group
Phenol derivatives are typically protected as ethers (e.g., acetyl or tert-butyldimethylsilyl ethers) prior to electrophilic substitution. For instance, 4-methoxyphenol could serve as a starting material. After acylation, the methyl ether is cleaved using reagents like boron tribromide (BBr₃) in dichloromethane at −78°C to regenerate the hydroxyl group.
Acylation and Deprotection Steps
Synthesis of 4,4,4-Trifluoro-3-oxo-butanoyl Chloride :
As per the patent, 4,4,4-trifluoro-3-oxo-butanoic acid (prepared via hydrolysis of ethyl 4,4,4-trifluoro-3-oxo-butanoate) reacts with thionyl chloride (SOCl₂) at 50°C for 2 hours. Excess thionyl chloride is removed under reduced pressure.Friedel-Crafts Acylation with Protected Phenol :
The acyl chloride reacts with 4-methoxyphenol in dichloromethane using aluminum chloride as a catalyst. The reaction proceeds at 0°C initially, followed by reflux at 110°C for 8 hours.Demethylation :
The methoxy group is cleaved with BBr₃, yielding the final product. This step requires strict temperature control to avoid decomposition of the β-diketone moiety.
Challenges :
- Competitive acylation at ortho positions due to the directing effect of the hydroxyl group.
- Acid-sensitive intermediates may degrade during deprotection.
Post-Synthetic Modification of Methyl-Substituted Analog
An alternative approach involves synthesizing 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione first, followed by oxidation or demethylation to introduce the hydroxyl group.
Oxidation of Methyl to Hydroxymethyl
The methyl group on the phenyl ring is oxidized to a hydroxyl moiety using potassium permanganate (KMnO₄) in acidic or basic conditions. However, this method risks over-oxidation to a carboxylic acid and is less favored due to the stability of the trifluoromethyl group.
Direct Demethylation
Demethylation of the 4-methylphenyl derivative with BBr₃ in dichloromethane at −78°C selectively converts the methyl group to hydroxyl. This one-pot method avoids intermediate protection steps but requires precise stoichiometry to prevent side reactions.
Claisen Condensation with 4-Hydroxyacetophenone
A hypothetical route employs 4-hydroxyacetophenone and ethyl trifluoroacetate in a Claisen condensation. Under basic conditions (e.g., sodium hydride in THF), the enolate of 4-hydroxyacetophenone attacks ethyl trifluoroacetate, forming the β-diketone.
Reaction Conditions :
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Base: Sodium hydride (1.1 equivalents)
Limitations :
- The hydroxyl group may deprotonate under strong basic conditions, leading to side products.
- Low yield due to steric hindrance from the trifluoromethyl group.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Challenges |
|---|---|---|---|---|
| Friedel-Crafts + Protection | 4-Methoxyphenol | AlCl₃, BBr₃ | ~70–80 | Protection/deprotection complexity |
| Post-Synthetic Demethylation | 4-Methylphenyl derivative | BBr₃ | ~60–70 | Selectivity in demethylation |
| Claisen Condensation | 4-Hydroxyacetophenone | NaH, Ethyl trifluoroacetate | ~40–50 | Competing enolate formation |
Industrial Considerations and Scalability
The Friedel-Crafts route with protection-demethylation offers the highest scalability, as it parallels established protocols for analogous compounds. Industrial processes would prioritize:
- Cost Efficiency : Recycling aluminum chloride and optimizing solvent recovery.
- Safety : Handling BBr₃ at low temperatures to mitigate exothermic reactions.
- Purity : Chromatography or recrystallization (using ethanol/water mixtures) to isolate the product.
Chemical Reactions Analysis
4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Pharmaceuticals
One of the primary applications of 4,4,4-trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione is as a synthetic intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. The compound serves as an essential precursor in the synthesis pathways that yield celecoxib, which is widely used for pain relief and anti-inflammatory purposes . The synthesis involves several steps where this compound reacts with other chemicals to form the desired pharmaceutical products.
1.2 Anticancer Activity
Recent studies have indicated potential anticancer properties associated with derivatives of this compound. Research has shown that modifications to the trifluoromethyl group can enhance biological activity against various cancer cell lines. For instance, compounds derived from 4,4,4-trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione demonstrate selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells .
Materials Science
2.1 Development of Fluorinated Polymers
The unique properties of fluorinated compounds make them valuable in materials science. 4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione can be utilized in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in applications requiring durability under harsh conditions .
2.2 Coatings and Surface Modifications
Due to its fluorinated structure, this compound can be employed in formulating coatings that exhibit low surface energy and high hydrophobicity. Such coatings are beneficial for self-cleaning surfaces and anti-fogging applications .
Analytical Chemistry
3.1 Chromatographic Applications
In analytical chemistry, 4,4,4-trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione has been used as a standard reference material for chromatographic techniques. Its distinct chemical properties allow for effective separation and identification of various analytes in complex mixtures .
3.2 Spectroscopic Studies
The compound is also significant in spectroscopic studies where it acts as a model compound for understanding the behavior of fluorinated diones under different conditions. Its spectral characteristics provide insights into molecular interactions and dynamics within various environments .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s properties are best understood in comparison to structurally related β-diketones. Key analogs include:
4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
- Structural Difference : Methoxy (-OCH₃) replaces hydroxyl (-OH).
- Impact: Electronic Effects: Methoxy is electron-donating, reducing acidity (higher pKa) compared to the hydroxyl analog. Solubility: Increased lipophilicity due to the methoxy group, enhancing solubility in organic solvents . Applications: Less effective in aqueous-phase metal extraction but favored in non-polar media.
4,4,4-Trifluoro-1-(biphenyl-4-yl)butane-1,3-dione
- Structural Difference : Biphenyl group replaces hydroxyphenyl.
- Impact: Chelation Strength: Larger aromatic system improves π-π stacking, enhancing selectivity for lanthanoids (e.g., La³⁺, Ce³⁺) in solvent extraction . Thermal Stability: Higher melting point (~180–200°C) due to extended conjugation .
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
- Structural Difference : Thiophene replaces phenyl.
- Impact :
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- Structural Difference : Fluorine atom replaces hydroxyl.
- Impact :
Comparative Data Table
Metal Extraction and Coordination Chemistry
- The hydroxyl analog exhibits superior aqueous-phase coordination for light lanthanoids (e.g., La³⁺, log K = 8.2) compared to methoxy (log K = 7.5) or biphenyl (log K = 9.0) derivatives, which favor organic phases .
- Biphenyl and naphthyl analogs (e.g., 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)) show enhanced selectivity for heavier lanthanoids (e.g., Eu³⁺) due to steric effects .
Pharmaceutical Intermediates
- Fluorinated analogs (e.g., 4,4,4-trifluoro-1-(m-tolyl)) are building blocks for PROTACs (Proteolysis-Targeting Chimeras) due to enhanced metabolic stability .
Biological Activity
4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione (CAS Number: 57965-22-7) is a synthetic organic compound characterized by its trifluoromethyl and hydroxyphenyl substituents. Its unique chemical structure imparts various biological activities that are of interest in pharmacological and biochemical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H7F3O3
- Molecular Weight : 232.16 g/mol
- Structural Features : The presence of trifluoromethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets .
Mechanisms of Biological Activity
The biological activity of 4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione is primarily attributed to its ability to interact with various enzymes and receptors:
- Antioxidant Activity : The hydroxy group in the compound is known to donate electrons, which can neutralize free radicals. This property potentially contributes to its protective effects against oxidative stress .
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to metabolic dysregulation .
- Anticancer Potential : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Study on Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various phenolic compounds, including 4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione. The results indicated that this compound showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
Enzyme Inhibition Study
Another investigation focused on the inhibition of specific enzymes linked to cancer progression. The findings revealed that 4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione inhibited the activity of cyclooxygenase (COX) enzymes:
Cytotoxicity Against Cancer Cell Lines
Research conducted on various cancer cell lines demonstrated the cytotoxic effects of this compound. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of Apoptosis |
| A549 (Lung Cancer) | 20 | Cell Cycle Arrest |
| HeLa (Cervical Cancer) | 18 | ROS Generation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of 4-hydroxyphenylacetone with trifluoroacetic anhydride under acidic catalysis. Evidence from analogous 1,3-dicarbonyl compounds (e.g., thienyl or phenyl derivatives) shows that solvent choice (e.g., THF or toluene), temperature (70–100°C), and stoichiometric ratios significantly impact yields. For example, radical addition reactions using manganese(III) acetate as an initiator have achieved yields up to 89% in dihydrofuran synthesis . Purification often involves recrystallization from ethanol or column chromatography with ethyl acetate/hexane mixtures.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the trifluoromethyl group and aromatic substitution patterns. X-ray crystallography, as demonstrated for structurally similar difluorophenyl derivatives, resolves bond angles and intermolecular interactions (e.g., hydrogen bonding with the hydroxyl group) . High-resolution mass spectrometry (HRMS) confirms molecular mass, while FT-IR identifies carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. How do solubility and stability properties affect experimental design?
- Methodological Answer : The compound’s limited solubility in polar solvents (e.g., water) necessitates the use of aprotic solvents like DMSO or THF for reactions. Stability studies under varying pH and temperature conditions (e.g., 25–70°C) are essential to avoid decomposition of the β-diketone moiety. Pre-experimental solubility screening via Hansen solubility parameters is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in radical addition or cyclization reactions?
- Methodological Answer : The β-diketone structure facilitates enol tautomerism, enabling coordination with metal catalysts (e.g., Mn³⁺) to initiate radical pathways. For example, manganese(III) acetate promotes single-electron oxidation, forming radicals that add to alkenes, as shown in dihydrofuran synthesis. Computational studies (DFT) can model transition states to predict regioselectivity .
Q. How can theoretical frameworks (e.g., DFT, QSAR) optimize the compound’s applications in materials science or medicinal chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks. Quantitative Structure-Activity Relationship (QSAR) models correlate trifluoromethyl substitution with biological activity (e.g., kinase inhibition). Molecular docking studies with proteins (e.g., COX-2) should account for fluorine’s electronegativity and steric effects .
Q. How should researchers address contradictions in reported thermodynamic data (e.g., melting points, enthalpy of formation)?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) clarify phase transitions. Replicating synthesis and purification protocols from literature, with strict adherence to stoichiometry, reduces variability .
Q. What advanced separation techniques (e.g., membrane filtration, HPLC) improve purification of fluorinated diketones?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with C18 columns and trifluoroacetic acid (TFA) in the mobile phase enhances resolution of fluorinated analogs. Membrane technologies (e.g., nanofiltration) separate by molecular weight, leveraging the compound’s low polarity .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Continuous flow reactors reduce side reactions by maintaining precise temperature/residence time control. Chiral stationary phases (e.g., amylose derivatives) in preparative HPLC ensure enantiomeric purity. Process Analytical Technology (PAT) monitors real-time reaction progress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
